1-(5-Ethyl-2,4-dihydroxyphenyl)ethanone
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Overview
Description
1-(5-Ethyl-2,4-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of an ethanone group attached to a phenyl ring substituted with ethyl and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Ethyl-2,4-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride as a catalyst, conducted without a solvent at temperatures between 120-140°C . Another method includes the reaction of dioxane dibromide with 4-chloro-3-hydroxyacetophenone in a dioxane-ethyl ether mixture at room temperature, yielding a high percentage of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl ethanones depending on the reagents used.
Scientific Research Applications
1-(5-Ethyl-2,4-dihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-2,4-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethanone group can undergo various chemical transformations, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-(5-Ethyl-2,4-dihydroxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(2,4-Dihydroxyphenyl)ethanone: Lacks the ethyl group, resulting in different chemical properties and reactivity.
1-(2,5-Dihydroxyphenyl)ethanone: Substitution pattern differs, affecting its chemical behavior and applications.
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone: Contains an additional ethylphenoxy group, leading to unique properties and uses.
Properties
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-8(6(2)11)10(13)5-9(7)12/h4-5,12-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDREGOVCGEMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481204 |
Source
|
Record name | 1-(5-ETHYL-2,4-DIHYDROXYPHENYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4460-42-8 |
Source
|
Record name | 1-(5-ETHYL-2,4-DIHYDROXYPHENYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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